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A Comparative Guide to RNA Deprotection
Protocols
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology

and drug development, enabling the production of RNA molecules for a vast array of

applications, including siRNA, mRNA, and sgRNA. A critical step in this process is the removal

of protecting groups from the synthesized RNA, a procedure known as deprotection. The

choice of deprotection protocol significantly impacts the yield, purity, and integrity of the final

RNA product. This guide provides an objective comparison of common RNA deprotection

protocols, supported by experimental data, to assist researchers in selecting the optimal

method for their specific needs.

The deprotection of synthetic RNA is typically a multi-step process that involves the removal of

protecting groups from the nucleobases (e.g., acyl groups), the phosphate backbone (e.g.,

cyanoethyl groups), and, most critically, the 2'-hydroxyl group of the ribose sugar.[1] The latter

is particularly sensitive and requires carefully optimized conditions to prevent RNA degradation.

[2] This guide will focus on the deprotection strategies for RNA synthesized using the two most

prevalent 2'-hydroxyl protecting groups: tert-butyldimethylsilyl (TBDMS) and 2'-O-

triisopropylsilyloxymethyl (TOM), as well as the acid-labile 2'-acetoxyethyl orthoester (ACE)

group.
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The overall process of RNA deprotection and purification follows a general workflow, starting

from the synthesized RNA still attached to the solid support to the final, purified oligonucleotide.
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Caption: General workflow of RNA deprotection and purification.

Comparison of 2'-Hydroxyl Deprotection Protocols
The removal of the 2'-hydroxyl protecting group is the most challenging step in RNA

deprotection. The choice of reagent and conditions is dictated by the specific protecting group

used during synthesis.
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TBDMS (tert-butyldimethylsilyl) Deprotection
The TBDMS group is a widely used protecting group for the 2'-hydroxyl. Its removal is typically

achieved using a fluoride-based reagent.
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Caption: Key reagents for 2'-O-TBDMS deprotection.
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Parameter
TBAF
(Tetrabutylammonium
Fluoride)

TEA·3HF (Triethylamine
Trihydrofluoride)

Typical Conditions
1 M in THF, room temperature,

18-24 hours[3][4]

Anhydrous DMSO, TEA, 65°C,

1.5-2.5 hours[5][6]

Yield

Lower, reported as 0.03 µg

RNA per mg of CPG in one

study[3]

Significantly higher, reported

as 2.4 µg RNA per mg of CPG

in the same study[3]

Purity
Generally high, but purification

can be tedious[3]

Routinely 90-95% after

cartridge purification[6][7]

Advantages
Effective for a wide range of

sequences.

Volatile reagent, simplifies

downstream purification; faster

reaction time.[3][8]

Disadvantages

Non-volatile, requires

extensive desalting; long

reaction time; sensitive to

water.[3][4][8]

Can cause depurination of dA

sites if not buffered with TEA.

[6]

Protocol 1: TBAF Deprotection[3]

After cleavage from the solid support and deprotection of base and phosphate groups with 2

M ammonia in anhydrous methanol for 60 hours at room temperature, the RNA residue is

dried.

The residue is incubated in 1 M TBAF in THF (1.5 mL) at room temperature for 18 hours.

The reaction is quenched with 1.5 M ammonium acetate (1.0 mL).

The mixture is desalted, for example, using a desalting column.

Protocol 2: TEA·3HF Deprotection[5]

Following cleavage and base/phosphate deprotection, the dried RNA oligonucleotide is fully

dissolved in 115 µL of anhydrous DMSO. Heating at 65°C for about 5 minutes may be
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necessary.

Add 60 µL of triethylamine (TEA) to the DMSO/oligo solution and mix gently.

Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.

The reaction is quenched by adding 1.75 mL of a suitable quenching buffer before

proceeding to purification.

TOM (Triisopropylsilyloxymethyl) Deprotection
The TOM protecting group offers the advantage of high coupling efficiency during synthesis

and a straightforward deprotection process.[5]

Parameter
Ammonium Hydroxide/Methylamine
(AMA)

Typical Conditions

1:1 (v/v) mixture of 40% aqueous methylamine

and 30% ammonium hydroxide, 65°C, 10

minutes.[9]

Yield

High, with TOM-protected monomers allowing

for the synthesis of long RNA oligos (>75mers).

[6][7]

Purity
High, compatible with standard purification

methods.

Advantages
Fast and simple one-step cleavage and

deprotection.[5]

Disadvantages
Requires the use of specific TOM-protected

phosphoramidites.

The solid support with the synthesized RNA is transferred to a sealable vial.

Add 1.5 mL of AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous

methylamine).

Seal the vial and incubate for 10 minutes at 65°C.
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Cool the vial, and transfer the supernatant containing the deprotected RNA to a new tube for

subsequent purification.

ACE (Acetoxyethyl Orthoester) Deprotection
The 2'-ACE chemistry provides an alternative, acid-labile protecting group, allowing for

deprotection under mild acidic conditions.[10][11]

Parameter Acetic Acid Buffer

Typical Conditions
100 mM acetic acid, pH 3.4–3.8 (adjusted with

TEMED), 60°C, 30 minutes.[10]

Yield

High, as the RNA can be purified with the 2'-

protecting group still attached, minimizing

degradation.[11]

Purity

Very high, as purification of the 2'-protected

RNA reduces the complexity of the crude

mixture.

Advantages

Mild deprotection conditions; allows for

purification of the more stable, 2'-protected

RNA.[11]

Disadvantages
Requires synthesis with specific 2'-ACE

phosphoramidites.

After cleavage and base/phosphate deprotection, the dried RNA pellet is dissolved in 400 µL

of 2'-Deprotection buffer (100 mM acetic acid, pH 3.4–3.8 with TEMED).

The solution is vortexed and centrifuged briefly.

Incubate at 60°C for 30 minutes.

The deprotected RNA is then dried before resuspension or further purification.
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The choice of an RNA deprotection protocol is intrinsically linked to the chemistry used for RNA

synthesis, particularly the 2'-hydroxyl protecting group.

For TBDMS-protected RNA, the TEA·3HF method is generally recommended over TBAF due

to its significantly higher yields, faster reaction times, and the use of a volatile reagent that

simplifies purification.[3][8]

The use of TOM-protected phosphoramidites coupled with AMA deprotection offers a

streamlined and efficient process, particularly for the synthesis of long RNA oligonucleotides.

[5][6]

ACE chemistry provides a unique advantage by allowing for purification of the more stable

2'-protected RNA before a final, mild acidic deprotection step, which can be beneficial for

complex or sensitive sequences.[11]

Researchers should carefully consider the scale of their synthesis, the sequence of the RNA,

and the available purification methods when selecting a deprotection strategy. For routine

synthesis of standard RNA oligonucleotides, the TEA·3HF protocol for TBDMS-protected RNA

or the AMA protocol for TOM-protected RNA represent robust and reliable choices. For

particularly challenging syntheses, the benefits of ACE chemistry may outweigh the need for a

different set of phosphoramidites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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